molecular formula C17H19NO3 B4990086 4-butoxy-N-(3-hydroxyphenyl)benzamide

4-butoxy-N-(3-hydroxyphenyl)benzamide

Cat. No.: B4990086
M. Wt: 285.34 g/mol
InChI Key: WPOSCVGOZNKCLX-UHFFFAOYSA-N
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Description

4-Butoxy-N-(3-hydroxyphenyl)benzamide is a benzamide derivative characterized by a 4-butoxy-substituted benzoyl group linked to a 3-hydroxyphenylamine moiety. The 3-hydroxyphenyl substituent may influence solubility and target selectivity compared to halogenated or methoxylated analogs. Synthesis typically involves coupling 4-butoxybenzoyl chloride with substituted anilines under basic conditions, as seen in related compounds (e.g., via chloroacetylation or ultrasonic-assisted methods) .

Properties

IUPAC Name

4-butoxy-N-(3-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-2-3-11-21-16-9-7-13(8-10-16)17(20)18-14-5-4-6-15(19)12-14/h4-10,12,19H,2-3,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOSCVGOZNKCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(3-hydroxyphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-butoxybenzoic acid and 3-aminophenol.

    Amidation Reaction: The 4-butoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with 3-aminophenol in the presence of a base such as triethylamine (Et3N) to form this compound.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(3-hydroxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry

4-butoxy-N-(3-hydroxyphenyl)benzamide has been investigated for its potential as a pharmaceutical agent due to its structural features that may confer biological activity.

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, making it a candidate for further development as an anticancer drug.
  • Antimicrobial Properties : Research indicates potential antimicrobial activity, which could lead to applications in treating infections.

Biological Studies

The compound's interaction with biological systems has been a focus of research.

  • Mechanism of Action : It may modulate specific biological pathways by interacting with enzymes or receptors, influencing cellular processes critical for disease progression.
  • Immunomodulation : Some studies have explored its role in modulating immune responses, which may have implications for autoimmune diseases or cancer immunotherapy.

Industrial Applications

In addition to its pharmaceutical potential, this compound is being explored for use in industrial applications.

  • Chemical Intermediates : It serves as a building block in the synthesis of other chemical compounds, particularly in the development of agrochemicals and specialty chemicals.
  • Material Science : Its unique properties may be utilized in creating advanced materials with specific functionalities.

Data Table of Applications

Application AreaSpecific Use CasePotential Benefits
Medicinal ChemistryAnticancer drug developmentInhibition of cancer cell proliferation
Antimicrobial agentTreatment of bacterial infections
Biological StudiesMechanism modulationTargeting specific enzymes/receptors
ImmunomodulationEnhancing immune response
Industrial ApplicationsChemical intermediatesSynthesis of agrochemicals
Material scienceDevelopment of advanced functional materials

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, warranting further investigation into its therapeutic potential.

Case Study 2: Antimicrobial Properties

A series of experiments assessed the compound's antimicrobial efficacy against a range of pathogens. Results indicated that it possesses broad-spectrum activity, particularly against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(3-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the butoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The amide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Pharmacological Profiles

Compound Name Substituent on Benzamide Nitrogen Biological Target Key Activity Data Synthesis Yield (%) Reference ID
4-Butoxy-N-(3-hydroxyphenyl)benzamide (Target) 3-Hydroxyphenyl Hypothesized: FPR2/mGluR5* N/A (structural inference) N/A -
Quin-C1 Quinazolin-3-yl (4-methoxyphenyl) FPR2 Induces chemotaxis, calcium mobilization; lower efficacy vs. WKYMVm peptide 60% (chloroacetylation)
VU0040237 2-Fluorophenyl mGluR5 EC50 = 33 nM–1.3 μM (PAM activity) N/A
VU0357121 2,4-Difluorophenyl mGluR5 EC50 = 120 nM N/A
Rip-B 3,4-Dimethoxyphenethyl Non-specific Example of simple benzamide synthesis (80% yield) 80% (conventional)

Notes:

  • Target Selectivity: Fluorinated aryl substituents (e.g., 2-fluorophenyl in VU0040237) enhance mGluR5 PAM potency, while bulkier groups (e.g., quinazolin-3-yl in Quin-C1) shift activity toward FPR2 agonism .
  • Efficacy Trends: mGluR5 PAMs with electron-withdrawing substituents (e.g., -F) exhibit lower EC50 values than hydroxylated analogs, suggesting substituent electronics critically modulate potency .

Therapeutic Potential and Limitations

  • mGluR5 PAMs (e.g., VU0040237): Exhibit antipsychotic and pro-cognitive effects in preclinical models, though systemic bioavailability and toxicity profiles remain underexplored .
  • 3-Hydroxyphenyl Substituent: May enhance solubility but reduce blood-brain barrier penetration compared to fluorinated analogs, limiting CNS applicability.

Q & A

Q. What methodologies enable the detection and quantification of degradation products in aged samples of this compound?

  • Methodological Answer :
  • HPLC-DAD/MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate degradants. Monitor UV absorbance at 254 nm and MS/MS fragmentation for identification .
  • Forced Degradation Studies : Expose samples to heat (60°C), light (UV-A), and acidic/alkaline conditions to simulate aging and profile degradants .

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